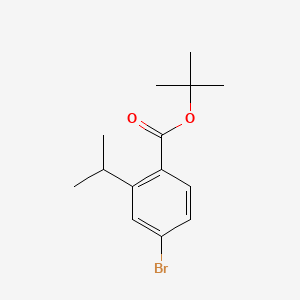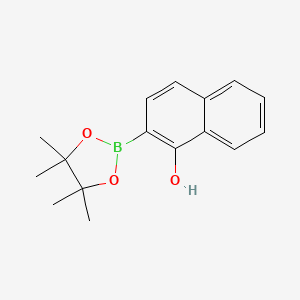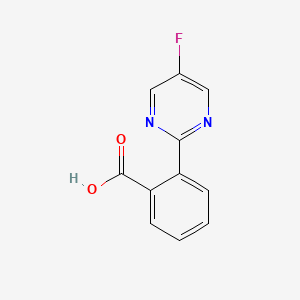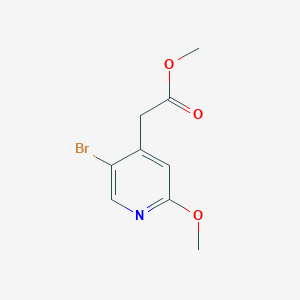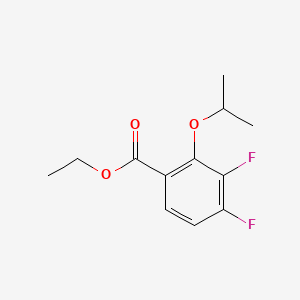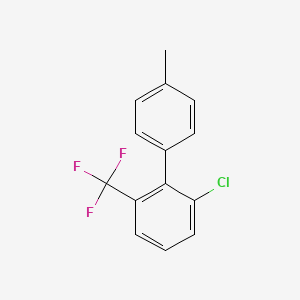
2-Chloro-4'-methyl-6-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl is an organic compound that has garnered significant interest in various fields of research and industry due to its unique chemical properties. This compound is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a biphenyl structure, which imparts distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl typically involves the reaction of 2-chloropyridine-3-carboxaldehyde with methyl trifluoropyruvate in the presence of a base such as potassium tert-butoxide . Another method involves the reaction of 2-chloronicotinic acid with trifluoroacetic anhydride and methylamine . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming larger and more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biphenyl derivatives with extended conjugation.
Scientific Research Applications
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets and pathways within biological systems. The chlorine, methyl, and trifluoromethyl groups contribute to its reactivity and ability to bind to specific enzymes or receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: This compound shares similar functional groups but has a different core structure.
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile: Another compound with similar substituents but a different arrangement of atoms.
Uniqueness
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H10ClF3 |
|---|---|
Molecular Weight |
270.67 g/mol |
IUPAC Name |
1-chloro-2-(4-methylphenyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10ClF3/c1-9-5-7-10(8-6-9)13-11(14(16,17)18)3-2-4-12(13)15/h2-8H,1H3 |
InChI Key |
WJQQQYLXRLRPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


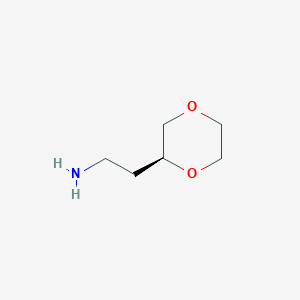
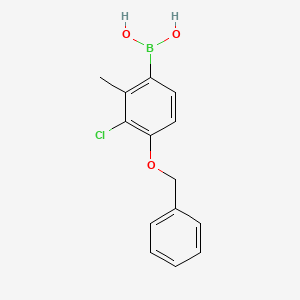
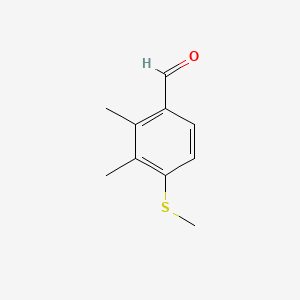
![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)
![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)
